1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol
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Overview
Description
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol is a chemical compound that features a combination of chlorinated phenyl groups and a sulfinyl functional group
Preparation Methods
The synthesis of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 4-chlorobenzyl chloride.
Formation of Ether: 4-chlorophenol reacts with 4-chlorobenzyl chloride in the presence of a base (such as potassium carbonate) to form 4-chlorophenyl ether.
Sulfoxidation: The ether undergoes oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Alcohol Formation: The final step involves the addition of a hydroxyl group to the propan-2-ol backbone, which can be achieved through a reaction with an appropriate alcohol precursor under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol can undergo various chemical reactions:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol can be compared with similar compounds to highlight its uniqueness:
1-(4-Chlorophenoxy)-2-propanol: Lacks the sulfinyl group, which may result in different chemical reactivity and biological activity.
1-(4-Chlorophenyl)-2-propanol: Lacks the phenoxy group, which may affect its overall stability and interaction with biological targets.
4-Chlorophenyl methyl sulfoxide: Lacks the propan-2-ol backbone, which may influence its solubility and application in various fields.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c17-13-3-1-12(2-4-13)10-22(20)11-15(19)9-21-16-7-5-14(18)6-8-16/h1-8,15,19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPQDPDLNJNVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC(COC2=CC=C(C=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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